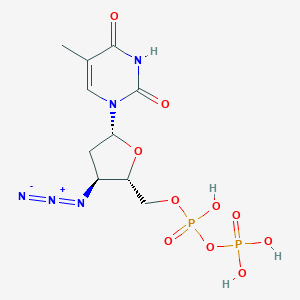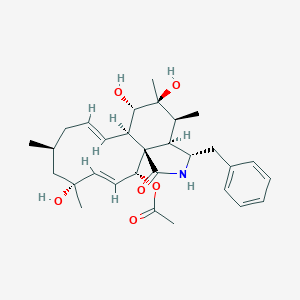![molecular formula C45H64N12O9 B218125 (1R,2R,4S,5Z,7S,10Z)-4,10,14-trimethyl-7-propan-2-yl-15-oxabicyclo[12.1.0]pentadeca-5,10-diene-2,4-diol CAS No. 107856-75-7](/img/structure/B218125.png)
(1R,2R,4S,5Z,7S,10Z)-4,10,14-trimethyl-7-propan-2-yl-15-oxabicyclo[12.1.0]pentadeca-5,10-diene-2,4-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R,2R,4S,5Z,7S,10Z)-4,10,14-trimethyl-7-propan-2-yl-15-oxabicyclo[12.1.0]pentadeca-5,10-diene-2,4-diol, also known as forskolin, is a natural compound found in the roots of the Coleus forskohlii plant. Forskolin has gained attention in scientific research due to its potential to activate the enzyme adenylate cyclase, leading to increased levels of cyclic adenosine monophosphate (cAMP) in cells. This increase in cAMP has been linked to various biochemical and physiological effects, making forskolin a promising compound for further investigation.
作用機序
Forskolin activates adenylate cyclase by binding to the enzyme and increasing its activity. Activated adenylate cyclase then converts adenosine triphosphate (ATP) to cAMP, which can activate various downstream signaling pathways. The increase in cAMP levels can lead to the activation of protein kinase A (PKA), which can then phosphorylate various proteins and activate or inhibit cellular processes.
Biochemical and Physiological Effects
Forskolin has been shown to have various biochemical and physiological effects in vitro and in vivo. One of the most well-known effects of (1R,2R,4S,5Z,7S,10Z)-4,10,14-trimethyl-7-propan-2-yl-15-oxabicyclo[12.1.0]pentadeca-5,10-diene-2,4-diol is its ability to increase cAMP levels, which can lead to increased insulin secretion in pancreatic beta cells. Forskolin has also been shown to decrease inflammation by inhibiting the production of pro-inflammatory cytokines and increasing the production of anti-inflammatory cytokines. Additionally, (1R,2R,4S,5Z,7S,10Z)-4,10,14-trimethyl-7-propan-2-yl-15-oxabicyclo[12.1.0]pentadeca-5,10-diene-2,4-diol has been linked to improved cardiovascular health by increasing blood flow and reducing blood pressure.
実験室実験の利点と制限
Forskolin has several advantages for use in lab experiments. It is a natural compound that can be extracted from plant sources or synthesized in a laboratory setting. Forskolin is also relatively stable and can be stored for long periods of time. However, (1R,2R,4S,5Z,7S,10Z)-4,10,14-trimethyl-7-propan-2-yl-15-oxabicyclo[12.1.0]pentadeca-5,10-diene-2,4-diol has some limitations for lab experiments. It can be difficult to obtain pure (1R,2R,4S,5Z,7S,10Z)-4,10,14-trimethyl-7-propan-2-yl-15-oxabicyclo[12.1.0]pentadeca-5,10-diene-2,4-diol, and the compound can degrade over time, leading to decreased potency.
将来の方向性
There are several potential future directions for (1R,2R,4S,5Z,7S,10Z)-4,10,14-trimethyl-7-propan-2-yl-15-oxabicyclo[12.1.0]pentadeca-5,10-diene-2,4-diol research. One area of interest is the development of (1R,2R,4S,5Z,7S,10Z)-4,10,14-trimethyl-7-propan-2-yl-15-oxabicyclo[12.1.0]pentadeca-5,10-diene-2,4-diol-based therapies for various medical conditions, such as diabetes, inflammation, and cardiovascular disease. Forskolin may also have applications in cancer research, as it has been shown to inhibit the growth of certain cancer cells. Additionally, further research is needed to understand the mechanisms of action of (1R,2R,4S,5Z,7S,10Z)-4,10,14-trimethyl-7-propan-2-yl-15-oxabicyclo[12.1.0]pentadeca-5,10-diene-2,4-diol and its downstream targets, which could lead to the development of new therapeutic targets.
合成法
Forskolin can be extracted from the roots of the Coleus forskohlii plant, but it can also be synthesized in a laboratory setting. The most common method for synthesizing (1R,2R,4S,5Z,7S,10Z)-4,10,14-trimethyl-7-propan-2-yl-15-oxabicyclo[12.1.0]pentadeca-5,10-diene-2,4-diol involves a multi-step process that includes the condensation of 3,4-dihydroxybenzaldehyde with acetone, followed by cyclization and oxidation reactions. This synthesis method has been used to produce (1R,2R,4S,5Z,7S,10Z)-4,10,14-trimethyl-7-propan-2-yl-15-oxabicyclo[12.1.0]pentadeca-5,10-diene-2,4-diol for scientific research purposes.
科学的研究の応用
Forskolin has been extensively studied for its potential therapeutic applications. One of the most well-known applications of (1R,2R,4S,5Z,7S,10Z)-4,10,14-trimethyl-7-propan-2-yl-15-oxabicyclo[12.1.0]pentadeca-5,10-diene-2,4-diol is its ability to activate adenylate cyclase, leading to increased levels of cAMP in cells. This increase in cAMP has been linked to various biochemical and physiological effects, including increased insulin secretion, decreased inflammation, and improved cardiovascular health.
特性
CAS番号 |
107856-75-7 |
|---|---|
製品名 |
(1R,2R,4S,5Z,7S,10Z)-4,10,14-trimethyl-7-propan-2-yl-15-oxabicyclo[12.1.0]pentadeca-5,10-diene-2,4-diol |
分子式 |
C45H64N12O9 |
分子量 |
322.5 g/mol |
IUPAC名 |
(1R,2R,4S,5Z,7S,10Z)-4,10,14-trimethyl-7-propan-2-yl-15-oxabicyclo[12.1.0]pentadeca-5,10-diene-2,4-diol |
InChI |
InChI=1S/C20H34O3/c1-14(2)16-9-8-15(3)7-6-11-20(5)18(23-20)17(21)13-19(4,22)12-10-16/h7,10,12,14,16-18,21-22H,6,8-9,11,13H2,1-5H3/b12-10-,15-7-/t16-,17-,18-,19-,20?/m1/s1 |
InChIキー |
RLYASSMUZMAUCA-FWNBTYLKSA-N |
異性体SMILES |
C/C/1=C/CCC2([C@H](O2)[C@@H](C[C@](/C=C\[C@@H](CC1)C(C)C)(C)O)O)C |
SMILES |
CC1=CCCC2(C(O2)C(CC(C=CC(CC1)C(C)C)(C)O)O)C |
正規SMILES |
CC1=CCCC2(C(O2)C(CC(C=CC(CC1)C(C)C)(C)O)O)C |
同義語 |
7,8-ECD 7,8-epoxy-2,11-cembradiene-4,6-diol |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



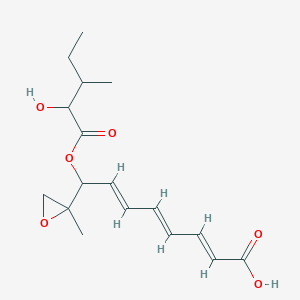

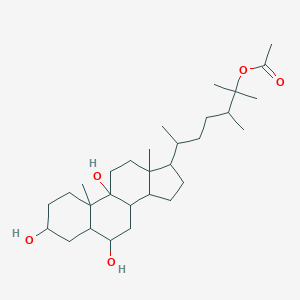

![methyl (2S,4aS,6aR,7R,10aR,10bR)-2-(furan-3-yl)-6a,10b-dimethyl-4-oxo-1,2,4a,5,6,7,10,10a-octahydrobenzo[f]isochromene-7-carboperoxoate](/img/structure/B218069.png)
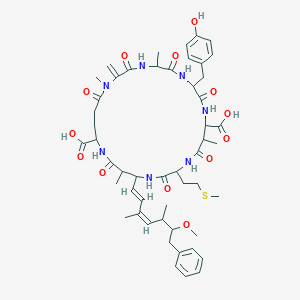


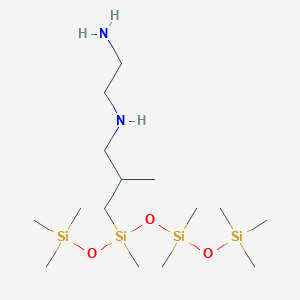
![[[(2R,3S,5S)-5-(5-azido-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B218133.png)

![(2Z,4Z,22Z)-26,27-dihydroxy-9,15-dimethylspiro[7,12,20,25,28-pentaoxahexacyclo[21.4.3.18,11.01,24.09,18.013,18]hentriaconta-2,4,14,22-tetraene-10,2'-oxirane]-6,21-dione](/img/structure/B218146.png)
